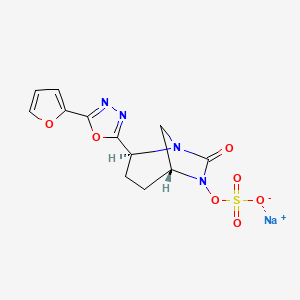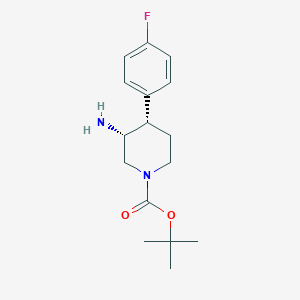
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-6-chloroindole-3-boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of 1-Boc-6-chloroindole-3-boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-6-chloroindole-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Boc-6-chloroindole-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-6-chloroindole-3-boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the indole core can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparación Con Compuestos Similares
- 1-Boc-6-chloroindole-2-boronic acid
- 1-Boc-indole-2-boronic acid
- 1-Boc-indole-5-boronic acid pinacol ester
Comparison: 1-Boc-6-chloroindole-3-boronic acid is unique due to the specific positioning of the boronic acid group at the 3-position of the indole ring, which can influence its reactivity and interaction with other molecules. In contrast, similar compounds with the boronic acid group at different positions (e.g., 2-position or 5-position) may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15BClNO4 |
|---|---|
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-7-10(14(18)19)9-5-4-8(15)6-11(9)16/h4-7,18-19H,1-3H3 |
Clave InChI |
PKSNDSXAUPPKCT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C2=C1C=CC(=C2)Cl)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)

![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)





